molecular formula C22H17BrN2O3 B2538631 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-10-0

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2538631
CAS No.: 921919-10-0
M. Wt: 437.293
InChI Key: LZYXOCHPLXDDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dibenzo[b,f][1,4]oxazepine core with oxygen as the heteroatom, substituted at positions 8 and 10 with methyl groups and at position 11 with a ketone. The benzamide moiety at position 2 is further substituted with a bromine atom at the ortho position.

Properties

IUPAC Name

2-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYXOCHPLXDDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which play crucial roles in gene expression and are implicated in various diseases, including cancer and neurological disorders.

The molecular formula of 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is C21H17BrN2O4SC_{21}H_{17}BrN_{2}O_{4}S, with a molecular weight of approximately 473.34 g/mol. The compound's structure includes a dibenzo[b,f][1,4]oxazepine core, characterized by significant molecular complexity that influences its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. As an HDAC inhibitor, it can modulate the acetylation status of histones and non-histone proteins, leading to altered gene expression patterns. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors have shown promise in reactivating silenced tumor suppressor genes.

Biological Activity Overview

Research has demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine exhibit a range of biological activities:

  • Antitumor Activity : Studies indicate that compounds within this class can induce apoptosis in cancer cells by reactivating tumor suppressor genes through HDAC inhibition.
  • Neuroprotective Effects : Some derivatives have shown potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival.
  • Antimicrobial Properties : Certain analogs have demonstrated fungicidal activity against various fungal strains.

Case Studies and Research Findings

Several studies highlight the biological efficacy of compounds related to 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide:

  • Anticancer Studies : A study evaluated the anticancer effects of similar oxazepine derivatives on various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of dibenzo[b,f][1,4]oxazepine analogs in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta-induced neurotoxicity .
  • Fungicidal Activity : A recent investigation assessed the fungicidal activities of benzamide derivatives against Sclerotinia sclerotiorum. The study revealed that certain compounds exhibited higher inhibitory rates compared to standard fungicides, showcasing their potential as agricultural biopesticides .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectionReduces neurotoxicity in Alzheimer's models
FungicidalEffective against Sclerotinia sclerotiorum

Structure-Activity Relationship (SAR)

Compound IDSubstituentInhibition Rate (%)EC50 (mg/L)
13aH75.014.19
13b2-CH₃72.215.00
13f3-CF₃86.15.17

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Dibenzo[b,f][1,4]Thiazepine Derivatives

Compounds such as 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide () replace oxygen with sulfur in the heterocycle. Key differences include:

  • Synthetic Yield : Thiazepine derivatives often exhibit lower yields (e.g., 9% in ) due to oxidative byproducts like 5,5-dioxides .
  • Biological Activity : Thiazepine-based compounds in Jin’s studies show D2 dopamine receptor antagonism, suggesting the oxazepine core in the target compound may offer improved selectivity or metabolic stability .
Dibenzo[b,f][1,4]Oxazepine Derivatives

For example, N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide () shares the oxazepine core but lacks methyl substitutions at positions 8 and 10.

Substituent Variations on the Benzamide Group

Halogenated Benzamides
  • N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (40) (): Chlorine at the meta position reduces lipophilicity (logP ~3.2) compared to the target compound’s ortho-bromo substitution (predicted logP ~3.8). Bromine’s larger size may enhance hydrophobic interactions in binding pockets .
Methoxy-Substituted Benzamides
  • N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (32) (): The methoxy group increases polarity (LCMS RT = 4.97 min vs. ~5.5 min for brominated analogs), suggesting reduced membrane permeability compared to the target compound .

Alkyl Chain Modifications

  • 10-Ethyl vs. 8,10-Dimethyl Substitutions : Ethyl groups in compounds like 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) () provide flexibility, whereas the target compound’s rigid dimethyl groups may restrict conformational freedom, enhancing binding specificity .
  • Propyl-Substituted Analogs : 11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid (9d) () shows longer alkyl chains reduce solubility (20% MeOH in DCM required for extraction) compared to methyl-substituted derivatives .

Pharmacological Implications

  • Receptor Affinity : The ortho-bromo substituent may enhance D2 receptor binding compared to smaller halogens (e.g., chlorine in compound 40) due to increased van der Waals interactions .
  • Selectivity: Methyl substitutions at positions 8 and 10 could reduce off-target effects observed in non-substituted oxazepines .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterExample ValuesImpact on YieldSource
Temperature120–140°C↑ 25–35%
CatalystCu bronze, K₂CO₃↑ 15–20%
Solvent SystemnBuOH, EtOAc/PE↑ Purity

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR (¹H/¹³C) : Resolve aromatic protons and confirm substitution patterns in the dibenzoxazepine core .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₃H₂₀BrN₂O₃) and isotopic patterns for bromine .
  • XRD : Analyze crystal polymorphism, as seen in related dibenzodiazepines .
  • HPLC-PDA : Assess purity (>98%) and detect trace impurities .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies may arise from experimental variables or biological models. Mitigation strategies include:

  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Environmental controls : Monitor temperature/pH effects on compound stability, as degradation products may skew results .
  • Statistical validation : Apply ANOVA to evaluate inter-laboratory variability in IC₅₀ values .

Q. Example Workflow :

Replicate studies under controlled conditions.

Perform LC-MS to confirm compound integrity during assays.

Use meta-analysis to identify outliers in published data .

Advanced: What experimental design is suitable for studying its environmental degradation pathways?

Answer:
Adopt a tiered approach combining laboratory and field studies:

  • Laboratory phase : Simulate abiotic degradation (hydrolysis, photolysis) under varying pH/UV conditions .
  • Field phase : Use split-plot designs to monitor soil/water compartments over time, as demonstrated in ecotoxicology studies .
  • Analytical tools : Employ GC-MS or HPLC-TOF to identify degradation byproducts (e.g., dehalogenated metabolites) .

Theoretical Framework : Link degradation kinetics to QSAR models predicting persistence based on logP and halogen bonding .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified bromine positions or methyl groups to assess bioactivity shifts .
  • Computational modeling : Use DFT calculations to map electronic effects (e.g., HOMO/LUMO gaps) on receptor binding .
  • Crystallography : Corrogate 3D structure with activity data; e.g., dibenzoxazepine ring planarity impacts kinase inhibition .

Q. Table 2: Key SAR Parameters

ModificationBiological ImpactMethodologySource
Bromine positionAlters binding affinityX-ray crystallography
Methyl substitutionModulates lipophilicityLogP analysis

Basic: What physicochemical properties are critical for preclinical studies?

Answer: Prioritize:

  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) to simulate gastrointestinal absorption .
  • Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks to identify degradation triggers .
  • pKa : Determine via potentiometric titration; acidic protons in the benzamide group influence bioavailability .

Advanced: How can ecological risk assessments be designed for this compound?

Answer:

  • Tier 1 screening : Use Daphnia magna acute toxicity tests (OECD 202) to estimate EC₅₀ values .
  • Tier 2 modeling : Apply USEtox® to predict freshwater ecotoxicity based on molecular descriptors .
  • Long-term monitoring : Deploy passive samplers in aquatic systems to track bioaccumulation .

Regulatory alignment : Follow REACH guidelines for persistence, bioaccumulation, and toxicity (PBT) profiling .

Advanced: What statistical methods address variable interactions in bioassay data?

Answer:

  • Multivariate ANOVA : Analyze interactions between dose, exposure time, and cell type .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .
  • Bayesian hierarchical models : Quantify uncertainty in IC₅₀ comparisons across studies .

Example : For split-plot designs, use mixed-effects models to account for nested variables (e.g., harvest season vs. rootstock effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.